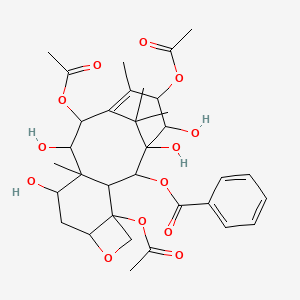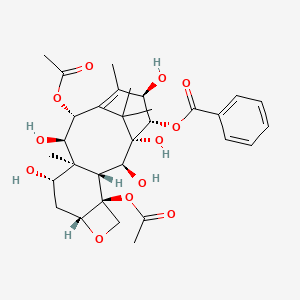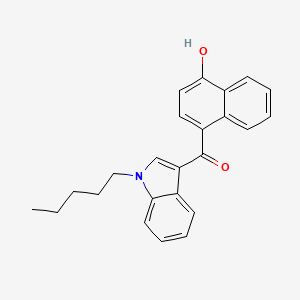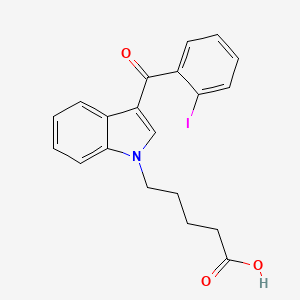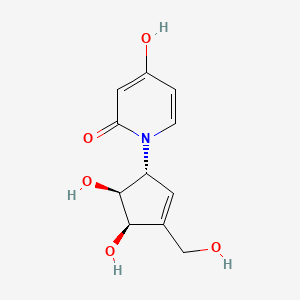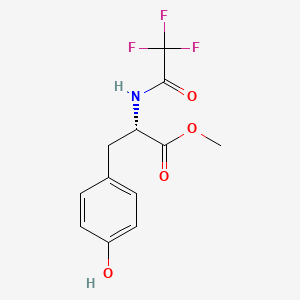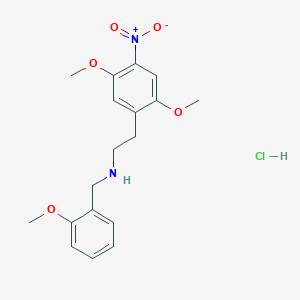
25N-NBOMe (Hydrochlorid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es ist ein Derivat des Halluzinogens 2C-N und bekannt für seine potente agonistische Aktivität an Serotonin-5-HT2A-Rezeptoren . Diese Verbindung hat aufgrund ihrer hohen Wirksamkeit und des Potenzials für schwere Toxizität Aufmerksamkeit erlangt .
Herstellungsmethoden
Die Synthese von 25N-NBOMe (Hydrochlorid) umfasst mehrere Schritte, beginnend mit dem Vorläufer 2,5-Dimethoxy-4-nitrophenethylamin (2C-N). Der Schlüsselschritt in der Synthese ist die N-(2-Methoxybenzyl)-Substitution an der Aminogruppe. Diese Reaktion erfordert typischerweise die Verwendung einer starken Base und eines geeigneten Lösungsmittels wie Dimethylformamid (DMF) unter kontrollierten Temperaturbedingungen
Wissenschaftliche Forschungsanwendungen
25N-NBOMe (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen:
Neuropharmakologie: Es wird verwendet, um die Auswirkungen von Serotoninrezeptoragonisten auf die Gehirnfunktion und das Verhalten zu untersuchen.
Forensische Toxikologie: Die Verbindung wird in forensischen Laboren analysiert, um ihr Vorhandensein in biologischen Proben nachzuweisen und ihren Metabolismus zu verstehen.
Psychopharmakologie: Forscher verwenden diese Verbindung, um die Mechanismen zu untersuchen, die den halluzinogenen Wirkungen zugrunde liegen, und ihre potenziellen therapeutischen Anwendungen.
Wirkmechanismus
Der primäre Wirkmechanismus von 25N-NBOMe (Hydrochlorid) beruht auf seiner hohen Affinität und agonistischen Aktivität an Serotonin-5-HT2A-Rezeptoren . Diese Interaktion führt zu einer veränderten Neurotransmitterfreisetzung, insbesondere von Serotonin, Dopamin und Glutamat, was zu den halluzinogenen Wirkungen der Verbindung führt . Die Verbindung wirkt sich auch auf andere Serotoninrezeptoren wie 5-HT2C aus, jedoch mit geringerer Affinität .
Wirkmechanismus
Target of Action
25N-NBOMe (Hydrochloride) is a derivative of the hallucinogen 2C-N . The primary targets of 25N-NBOMe (Hydrochloride) are believed to be the serotonin 5-HT 2A and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .
Mode of Action
25N-NBOMe (Hydrochloride) acts as an ultrapotent and highly efficacious agonist of serotonin 5-HT 2A and 5-HT 2C receptors . This means that it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . It has more than 1000-fold selectivity for 5-HT 2A compared with 5-HT 1A .
Biochemical Pathways
Upon activation of the 5-HT 2A and 5-HT 2C receptors, 25N-NBOMe (Hydrochloride) affects various biochemical pathways. Related compounds such as 25i-nbome have been shown to affect dopamine, serotonin, acetylcholine, and glutamate release .
Pharmacokinetics
It is known that the compound is administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be elucidated .
Result of Action
The activation of serotonin 5-HT 2A and 5-HT 2C receptors by 25N-NBOMe (Hydrochloride) leads to various molecular and cellular effects. These include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, and excited delirium . Other effects such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis have also been reported .
Action Environment
The action, efficacy, and stability of 25N-NBOMe (Hydrochloride) can be influenced by various environmental factors. For instance, the method of administration can affect the onset, intensity, and duration of its effects . Detailed studies on how environmental factors influence the action of 25n-nbome (hydrochloride) are lacking .
Biochemische Analyse
Biochemical Properties
25N-NBOMe (hydrochloride) is an ultrapotent and highly efficacious agonist of serotonin 5-HT 2A and 5-HT 2C receptors . It displays higher affinity for 5-HT 2A receptors than their 2C counterparts and has markedly lower affinity, potency, and efficacy at the 5-HT 2B receptor compared to 5-HT 2A or 5-HT 2C .
Cellular Effects
25N-NBOMe (hydrochloride) has been reported to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been associated with life-threatening toxicity and death .
Molecular Mechanism
25N-NBOMe (hydrochloride) exerts its effects at the molecular level primarily through its action as a potent full agonist for the 5HT 2A receptor . It binds to these receptors and activates them, leading to a series of downstream effects that contribute to its psychoactive properties .
Dosage Effects in Animal Models
In animal models, the effects of 25N-NBOMe (hydrochloride) vary with different dosages . At certain doses, it has been shown to produce conditioned place preference, indicating its potential for abuse .
Metabolic Pathways
The metabolism of 25N-NBOMe (hydrochloride) has been studied in human liver microsomes . The biotransformations included hydroxylation, O-demethylation, N-dealkylation, nitro reduction, dehydrogenation, carbonylation, and combinations thereof .
Transport and Distribution
It is known that the drug can be administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .
Vorbereitungsmethoden
The synthesis of 25N-NBOMe (hydrochloride) involves several steps, starting with the precursor 2,5-dimethoxy-4-nitrophenethylamine (2C-N). The key step in the synthesis is the N-(2-methoxybenzyl) substitution at the amine group. This reaction typically requires the use of a strong base and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions
Analyse Chemischer Reaktionen
25N-NBOMe (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung hydroxylierter Metaboliten führen.
Reduktion: Nitroreduktion ist eine übliche Reaktion für diese Verbindung, die die Nitrogruppe in ein Amin umwandelt.
Substitution: Die Verbindung kann N-Dealkylierungs- und O-Demethylierungsreaktionen eingehen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und demethylierte Metaboliten .
Vergleich Mit ähnlichen Verbindungen
25N-NBOMe (Hydrochlorid) gehört zur NBOMe-Reihe von Verbindungen, die auch andere Derivate wie 25I-NBOMe, 25B-NBOMe und 25C-NBOMe umfasst . Diese Verbindungen teilen eine ähnliche Struktur, unterscheiden sich aber in ihren Substitutionen an der 4-Position des Phenethylaminrings. Zum Beispiel:
25I-NBOMe: Enthält einen Jodsubstituenten.
25B-NBOMe: Enthält einen Bromsubstituenten.
25C-NBOMe: Enthält einen Chlorsubstituenten.
Die Einzigartigkeit von 25N-NBOMe (Hydrochlorid) liegt in seinem Nitrosubstituenten, der zu seinem einzigartigen pharmakologischen Profil und seinen Stoffwechselwegen beiträgt .
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5.ClH/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2;/h4-7,10-11,19H,8-9,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFRJJZBSVSPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
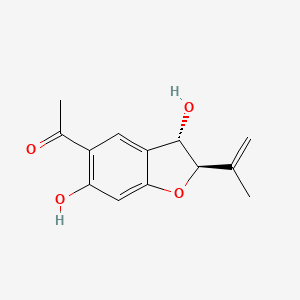
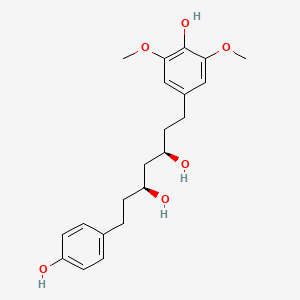

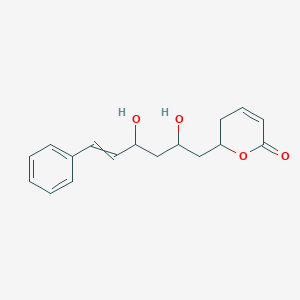
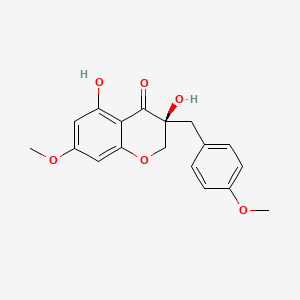
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)
